N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a fluoro-substituted aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable alkene with a diazo compound under catalytic conditions to form the cyclopropyl ring.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling with the aromatic amine: The final step involves coupling the cyclopropyl intermediate with 3-fluoro-4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group and the fluoro-substituted aromatic ring play crucial roles in its binding affinity and selectivity. The compound may inhibit specific enzymes or interact with receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[(3-chloro-4-methylphenyl)amino]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-ethylphenyl)amino]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-fluoro-4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-3-6-12(7-13(10)16)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHAZJFLITLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.